![molecular formula C9H18N2 B13189636 2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)
2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a fused pyrrole and pyrrolidine ring system, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diketone and an amine, the compound can be synthesized through a series of condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: A related compound with a similar bicyclic structure but lacking the methyl groups.
2,3A,6a-trimethyl-octahydropyrrolo[3,4-b]pyrrole: Another analog with a different ring fusion pattern.
Uniqueness
2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
3a,5,6a-trimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C9H18N2/c1-8-4-10-5-9(8,2)7-11(3)6-8/h10H,4-7H2,1-3H3 |
InChIキー |
HUJAYOROWVAELT-UHFFFAOYSA-N |
正規SMILES |
CC12CNCC1(CN(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




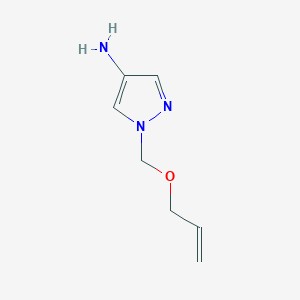
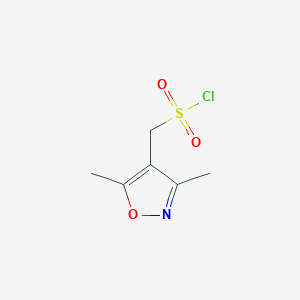

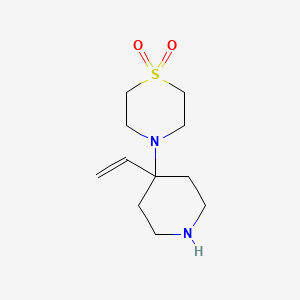
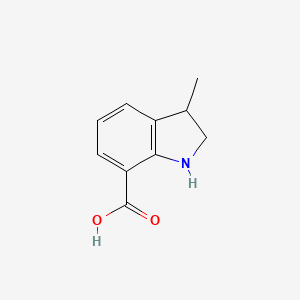
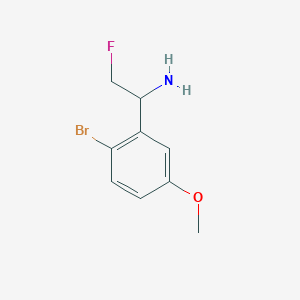
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13189599.png)

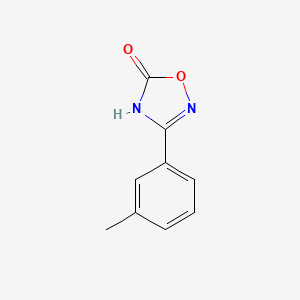
![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)
